

# The Versatile Scaffold: Medicinal Chemistry Applications of 3-Amino-4-fluorobenzonitrile

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## Compound of Interest

Compound Name: 3-Amino-4-fluorobenzonitrile

Cat. No.: B1285375

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Amino-4-fluorobenzonitrile**, a fluorinated aromatic compound, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a reactive amino group, a nitrile moiety amenable to chemical transformations, and a strategically positioned fluorine atom, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This technical guide explores the multifaceted applications of **3-Amino-4-fluorobenzonitrile** in drug discovery, with a focus on its role in the development of kinase inhibitors for cancer therapy and its potential in creating novel antimicrobial agents.

## Core Applications in Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. **3-Amino-4-fluorobenzonitrile** serves as a key scaffold for the synthesis of potent and selective kinase inhibitors, particularly targeting the Janus kinase (JAK) and Tec family kinase families.

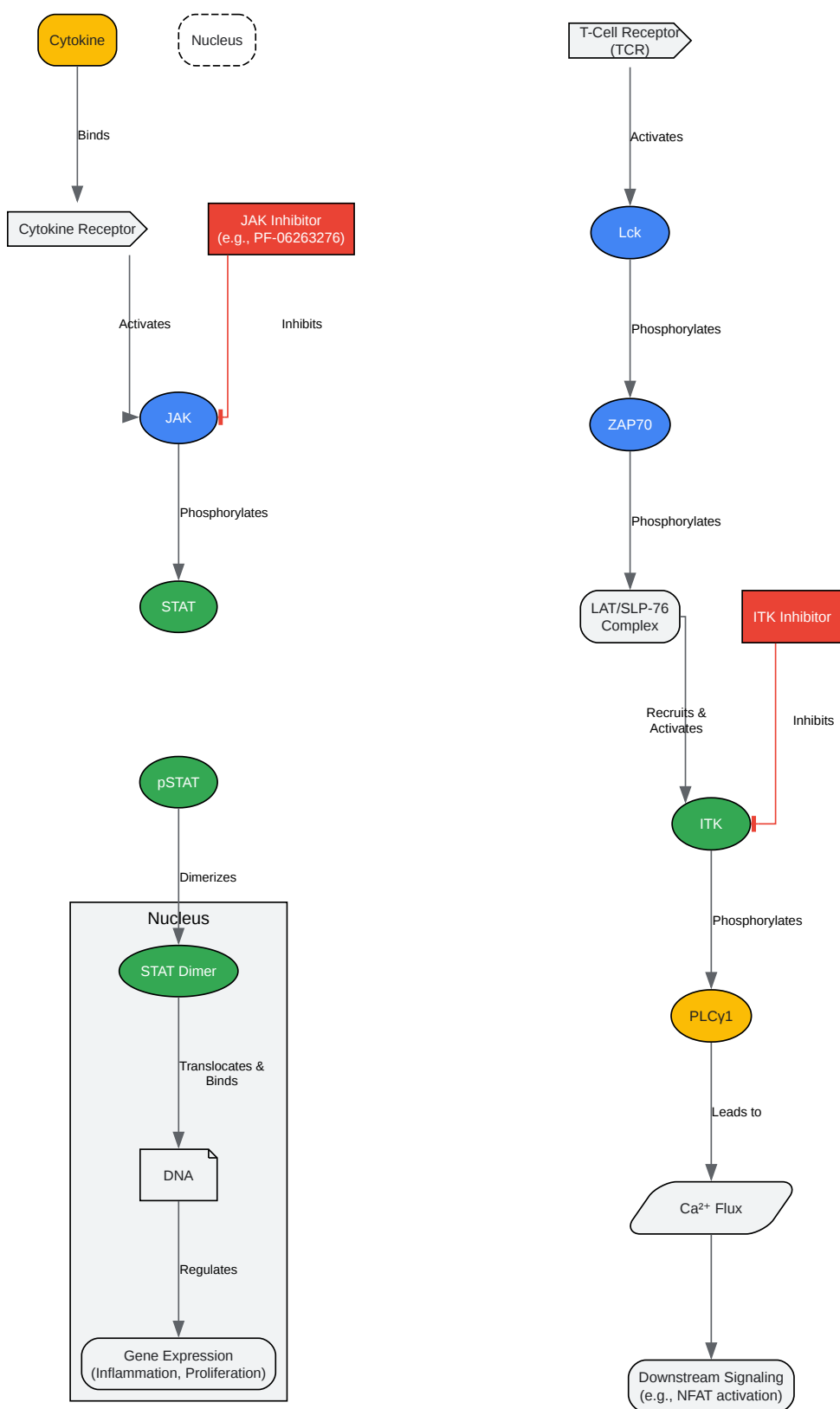
## Janus Kinase (JAK) Inhibitors

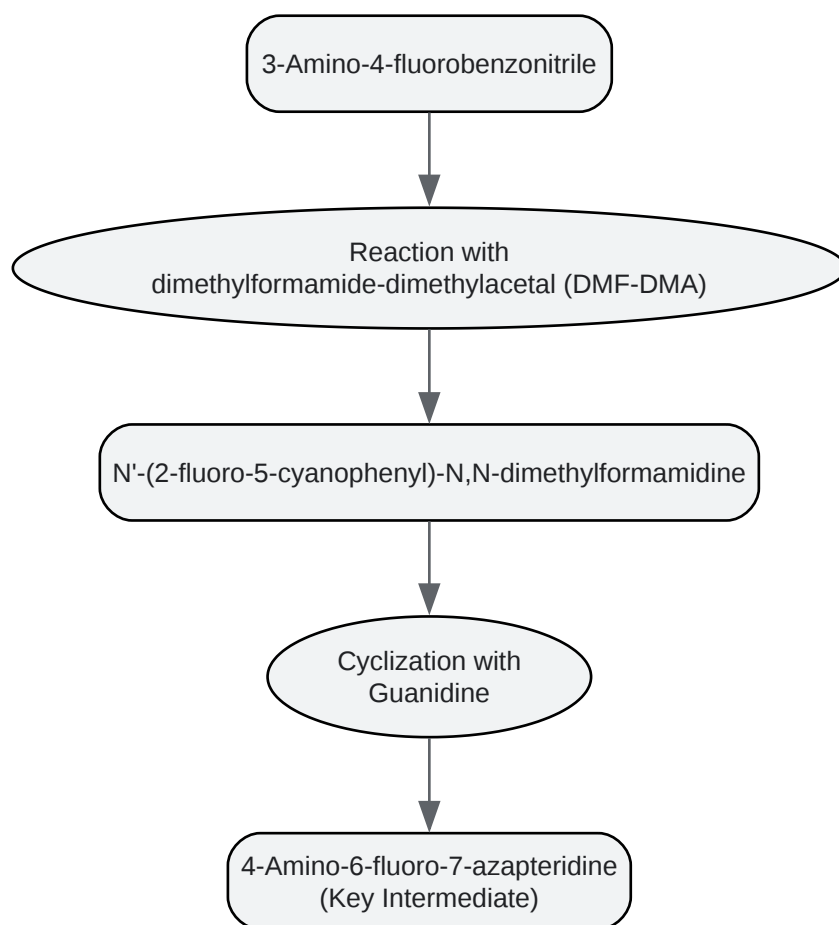
The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.<sup>[1]</sup> Aberrant JAK signaling is implicated in various autoimmune diseases and cancers. Small

molecule inhibitors of JAKs have shown significant therapeutic success. While a direct synthesis of a marketed drug from **3-Amino-4-fluorobenzonitrile** is not prominently documented, its structural motifs are present in potent JAK inhibitors like PF-06263276, a pan-JAK inhibitor that has entered clinical studies.[\[2\]](#) The synthesis of analogous compounds often involves the construction of a pyrimidine ring, for which **3-Amino-4-fluorobenzonitrile** is a key precursor.

Compound ID	Target Kinase	IC50 (nM)	Cell-Based Assay IC50 (nM)	Reference
PF-06263276	JAK1	5.8	-	<a href="#">[2]</a>
JAK2	4.5	-	<a href="#">[2]</a>	
JAK3	21	-	<a href="#">[2]</a>	
TYK2	23	-	<a href="#">[2]</a>	
Compound 1	JAK3	1.5	-	<a href="#">[3]</a>
Compound 2	JAK2	6.5	-	<a href="#">[3]</a>

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.





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## References

- 1. A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

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